Valperinol
Description
Historical Overview of Valperinol Discovery and Early Research
This compound, also known by the designation GA 30-905, was patented as a potential therapeutic agent with properties suggested to include sedative, antiepileptic, and antiparkinsonian effects. wikipedia.org Despite being patented, this compound was never introduced to the market. wikipedia.org Early research into this compound included studies on its synthesis and its properties as a calcium channel antagonist. wikipedia.orgonelook.com Publications in the German journal Arzneimittel-Forschung in 1984 detailed the synthesis of this compound from didrovaltrate (B96299) and explored its calcium antagonist characteristics. wikipedia.orgonelook.com
Classification of this compound within Chemical Compound Families
This compound is classified as a calcium channel blocker. wikipedia.org Chemically, it is described as a heterocyclic compound with a complex multicyclic structure. wikipedia.org Its IUPAC name is (1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(1-piperidinylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol, and its chemical formula is C16H27NO4. wikipedia.org This structural information places it within a specific family of organic molecules, characterized by the presence of oxygen and nitrogen heterocycles and a tricyclic core.
Fundamental Relevance of this compound as a Research Probe in Ion Channel Biology
Ion channels are integral membrane proteins that play critical roles in various physiological processes by controlling the flow of ions across cell membranes. nih.govbiotech-spain.com Their dysfunction is implicated in numerous diseases, making them significant targets for pharmacological research. nih.gov Chemical compounds that interact with ion channels, such as this compound, serve as valuable research probes to investigate channel function, structure, and their roles in biological systems. nih.govthermofisher.com The ability of this compound to act as a calcium channel blocker makes it a tool for studying the behavior and properties of calcium channels. wikipedia.orgonelook.com Research probes like this compound allow scientists to manipulate ion channel activity with precision, aiding in the understanding of ion conduction pathways and conformational dynamics. nih.gov
Current Gaps and Unanswered Questions in this compound's Mechanistic Understanding
Despite the early research identifying this compound as a calcium channel blocker, there appear to be significant gaps and unanswered questions regarding its precise mechanism of action and full spectrum of biological interactions. Identifying research gaps is crucial for advancing knowledge in any field. enago.comngoconglem.comresearchgate.net These gaps can include a lack of understanding of underlying mechanisms, conceptual frameworks, or available data. enago.com While this compound's interaction with calcium channels has been noted, detailed research findings on the specific types of calcium channels it affects, its binding site(s), and the downstream cellular effects of this blockade are not extensively documented in the provided information. The limited information available suggests that this compound was not further developed commercially, which might indicate complexities in its pharmacological profile or a lack of compelling efficacy or safety data from early studies (though safety/adverse effects are outside the scope of this article). The absence of widespread current research on this compound points to a potential knowledge gap concerning its full potential as a research tool or its relevance to specific ion channel subtypes or disease models. Future research could focus on a more detailed characterization of its interaction with different calcium channel subtypes and exploring its utility in specific ion channel research contexts.
Structure
2D Structure
3D Structure
Properties
CAS No. |
69055-89-6 |
|---|---|
Molecular Formula |
C16H27NO4 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1 |
InChI Key |
KZSHXABWNBVUTK-GBIHRFPISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O |
Canonical SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
Origin of Product |
United States |
Synthetic Chemistry and Structural Derivatization of Valperinol
Retrosynthetic Analysis of Valperinol
Retrosynthetic analysis is a crucial tool in planning the synthesis of complex organic molecules like this compound. ewadirect.comyoutube.com This approach involves working backward from the target molecule to simpler, readily available starting materials by identifying key disconnections and functional group interconversions. ewadirect.com For this compound, a retrosynthetic analysis would likely consider the formation of its core 2,9-dioxatricyclo[4,3,1,0(3,7)]decane skeleton and the introduction of the piperidinomethyl and methoxy (B1213986) substituents. wikipedia.orgnih.govnih.gov Given that Didrovaltrate (B96299), an iridoid, has been identified as a precursor, a retrosynthetic route would trace the steps from the this compound structure back to the Didrovaltrate scaffold, identifying the necessary bond formations and modifications. thegoodscentscompany.comnih.gov Disconnections near heteroatoms and in the middle of the molecule are often strategic in retrosynthesis. youtube.com
Total Synthesis Pathways of this compound from Precursors
Total synthesis of this compound has been explored, with notable routes originating from iridoids. thegoodscentscompany.comnih.gov These pathways leverage the existing complex structure of the natural precursors to construct the this compound framework.
Synthesis from Didrovaltrate and Related Iridoids
A key synthetic route to this compound and its derivatives originates from Didrovaltrate, a natural iridoid compound found in several plants. thegoodscentscompany.comnih.gov Didrovaltrate possesses a cyclopentanopyran core structure characteristic of iridoids. nih.govctdbase.orgwikipedia.org The synthesis of this compound from Didrovaltrate involves a series of steps that transform the iridoid skeleton into the tricyclic system of this compound, incorporating the required functional groups and stereochemistry. nih.gov This conversion likely involves reactions that modify the existing rings and form new bonds to create the characteristic 2,9-dioxatricyclo[4,3,1,0(3,7)]decane structure. nih.gov
Key Synthetic Intermediates and Reaction Mechanisms
The synthesis of this compound from precursors like Didrovaltrate involves specific key intermediates and reaction mechanisms. While detailed mechanisms for the complete synthesis are not extensively publicly detailed in the search results, the transformation from Didrovaltrate to this compound and its 3-aminomethyl derivatives has been reported. nih.gov This synthesis involves an amination step to introduce the aminomethyl group. nih.gov Intermediates such as (1R, 3S, 4S, 6R, 7S, 8R, 10R)-3-iodomethyl-4-acetoxy-8-methoxy-10-methyl-2, 9-dioxatricyclo [4,3,1,0(3,7)]decane or its 10-methylene analog, prepared from Didrovaltrate, serve as precursors for the amination reaction. nih.gov Reaction mechanisms involved in such transformations can include various organic reactions like nucleophilic substitutions, cyclizations, and functional group interconversions, depending on the specific route employed. chemistrydocs.commt.comlibretexts.orgyoutube.com
Design and Synthesis of this compound Analogs and Derivatives
The exploration of this compound analogs and derivatives is a common practice in medicinal chemistry to investigate structure-activity relationships and potentially identify compounds with modified or improved properties. ctdbase.org The synthesis of these analogs involves structural modifications to the core this compound scaffold. ctdbase.org
Exploration of 3-Aminomethyl Derivatives
Research has specifically focused on the synthesis of various 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane, which include this compound. nih.govctdbase.org These derivatives are synthesized through amination reactions, often utilizing iodomethyl intermediates derived from precursors like Didrovaltrate. nih.gov The variation in the amine component in the amination step allows for the generation of a library of derivatives with different substituents on the nitrogen atom. nih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 68849 |
| Didrovaltrate | 65689 |
| (1R, 3S, 4S, 6R, 7S, 8R, 10R)-3-iodomethyl-4-acetoxy-8-methoxy-10-methyl-2, 9-dioxatricyclo [4,3,1,0(3,7)]decane | Not readily available in search results |
| (1R, 3S, 4S, 6R, 7S, 8R)-3-iodomethyl-4-acetoxy-8-methoxy-10-methylen-2,9- dioxatricyclo [4,3,1,0(3,7)]decane | Not readily available in search results |
Detailed Research Findings (as found in search results):
Research indicates that 3-aminomethyl derivatives of the 2,9-dioxatricyclo[4,3,1,0(3,7)]decane system, including this compound, can be synthesized via amination starting from specific iodomethyl intermediates. nih.gov These intermediates, (1R, 3S, 4S, 6R, 7S, 8R, 10R)-3-iodomethyl-4-acetoxy-8-methoxy-10-methyl-2, 9-dioxatricyclo [4,3,1,0(3,7)]decane and (1R, 3S, 4S, 6R, 7S, 8R)-3-iodomethyl-4-acetoxy-8-methoxy-10-methylen-2,9- dioxatricyclo [4,3,1,0(3,7)]decane, are prepared from Didrovaltrate. nih.gov
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound and related 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane has been reported, starting from the natural iridoid compound didrovaltrate nih.govuni.lu. The synthetic route involves the preparation of iodomethyl derivatives from didrovaltrate nih.gov. Subsequently, 3-aminomethyl derivatives, including this compound, can be synthesized via an amination reaction utilizing these iodomethyl intermediates nih.gov.
A key aspect of this compound's structure is its defined stereochemistry. The compound possesses the absolute configuration (1R,3R,4S,6R,7S,8R,10R) plantaedb.comthegoodscentscompany.com. The synthesis originating from didrovaltrate yields specific stereoisomers of the 3-aminomethyl derivatives nih.gov. This indicates that the stereochemical outcome of the synthesis is influenced by the chiral nature of the starting material, didrovaltrate, and the subsequent reactions involved in transforming it into the tricyclic this compound structure nih.gov. The precise control or determination of these stereocenters during the synthesis from didrovaltrate is crucial for obtaining this compound with its characteristic (1R,3R,4S,6R,7S,8R,10R) configuration plantaedb.comnih.govthegoodscentscompany.com.
Optimization of Synthetic Routes for Scalability in Research
Optimizing synthetic routes for scalability in research is a critical step in making compounds more accessible for extensive study. While the provided information describes a synthesis route for this compound starting from didrovaltrate, detailed published methods specifically focused on optimizing this synthesis for large-scale research purposes were not found in the consulted literature.
One reported synthesis yielded 150g of oily 3-piperidinomethyl-4β-hydroxy-8-methoxy-10-methyl-2,9-dioxatricyclo thegoodscentscompany.comuni.lunih.govnih.govdecane (this compound). This demonstrates that synthesis on a multi-gram scale has been achieved. However, the specific strategies employed for optimizing this process for scalability in a research setting, such as detailed reaction condition adjustments for larger batches, purification protocols amenable to scale, or efficiency improvements, are not elaborated upon in the available information.
Molecular and Cellular Mechanisms of Valperinol S Action
Characterization of Valperinol as a Calcium Channel Modulator
This compound has been characterized as a calcium antagonist, demonstrating effects comparable to established calcium channel blockers like Verapamil. ncats.ioncats.ionih.gov Calcium channel modulators are agents that influence the activity of voltage-dependent calcium channels (VDCCs), which are crucial for regulating calcium ion influx into excitable cells. patsnap.com This influx is vital for various physiological processes, including neurotransmitter release. patsnap.com
Specificity towards Voltage-Gated Calcium Channels
Studies have indicated that this compound exhibits specificity towards voltage-gated calcium channels. wikipedia.orgnih.gov These channels are activated by changes in membrane potential and play a critical role in initiating many physiological events in excitable cells, such as neurons. patsnap.comwikipedia.orgnih.gov
Inhibition of Calcium Inward Currents in Neuronal Systems (e.g., Helix pomatia neurons)
Voltage-clamp investigations conducted on neurons of Helix pomatia, a species of snail, have provided evidence for this compound's inhibitory effect on calcium inward currents. ncats.ionih.govncats.ioresearchgate.net These neurons were chosen for their predominantly calcium-carried inward currents. ncats.ionih.govncats.io The studies revealed a dose-dependent inhibition of these calcium inward currents by this compound. ncats.ionih.govncats.io
| This compound Concentration (mol/l) | Effect on Calcium Inward Current (Helix pomatia neurons) |
| 10-6 - 10-4 | Dose-dependent inhibition |
| 10-3 | Inhibition observed |
Data derived from voltage-clamp investigations in Helix pomatia neurons. ncats.ionih.govncats.io
Comparative Analysis with Established Calcium Antagonists (e.g., Verapamil)
Research has drawn comparisons between the calcium-antagonistic action of this compound and that of Verapamil. ncats.ioncats.ionih.gov Verapamil is a well-established calcium channel blocker used clinically for cardiovascular conditions. patsnap.commims.commdpi.comnih.govdrugs.com Findings from studies in different species suggest that this compound's calcium-antagonistic effects are comparable to those of Verapamil. ncats.ionih.gov
Investigation of this compound's Influence on Neurotransmission
This compound's effects extend to influencing neurotransmission, particularly at synapses. ncats.ioncats.ionih.gov Neurotransmission involves the release of neurotransmitters triggered by calcium influx through voltage-gated calcium channels. patsnap.com
Effects on Postsynaptic Inhibition
Studies investigating this compound's effects on the GABA-ergic synapse of the crayfish stretch receptor have shown that this compound reduces postsynaptic inhibition in a dose-dependent manner. ncats.ioncats.ionih.gov At higher concentrations, it can completely abolish postsynaptic inhibition. ncats.ioncats.ionih.gov However, this compound does not appear to directly affect GABA-induced changes in postsynaptic membrane conductance. ncats.ioncats.ionih.gov
| This compound Concentration (mol/l) | Effect on Postsynaptic Inhibition (Crayfish stretch receptor) |
| 10-6 - 10-4 | Dose-dependent reduction |
| 10-3 | Complete abolition |
Data derived from studies on the GABA-ergic synapse of the crayfish stretch receptor. ncats.ioncats.ionih.gov
Presynaptic Action Hypothesis and Validation
The observation that this compound reduces postsynaptic inhibition without directly affecting postsynaptic membrane conductance suggests a presynaptic site of action. ncats.ioncats.ionih.gov This hypothesis is supported by findings in the frog neuromuscular junction, where this compound reduces the amplitude of both spontaneous and evoked endplate potentials. ncats.ioncats.ionih.gov These effects are consistent with a reduction in neurotransmitter release from the presynaptic terminal, which is dependent on calcium influx through voltage-gated calcium channels.
Absence of Direct GABA-Induced Postsynaptic Membrane Conductance Modulation
Studies investigating the effects of this compound at GABAergic synapses, such as those in the crayfish stretch receptor, have shown that this compound does not directly influence GABA-induced changes in postsynaptic membrane conductance. ncats.ionih.gov Despite this lack of direct postsynaptic effect, this compound has been observed to reduce postsynaptic inhibition in a dose-dependent manner, completely abolishing it at higher concentrations (10-3 mol/l). ncats.ionih.gov This suggests that its inhibitory effect on postsynaptic activity is likely mediated through a presynaptic mechanism rather than a direct modulation of postsynaptic GABA receptors or their associated ion channels. ncats.ionih.gov
Identification of Other Potential Molecular Targets and Pathways
Beyond its identified calcium channel blocking activity, the provided information suggests that the lack of direct postsynaptic effects on GABA-induced conductance points towards a presynaptic site of action for this compound's inhibitory effects on postsynaptic inhibition in the crayfish stretch receptor. ncats.ionih.gov This implies potential interactions with molecular targets or pathways involved in neurotransmitter release from the presynaptic terminal. However, the specific presynaptic targets or other potential molecular pathways influenced by this compound are not explicitly detailed in the provided search results. The primary identified mechanism is calcium channel antagonism. wikipedia.orgncats.io
Pre Clinical and in Vitro Investigation of Valperinol S Biological Activities
In Vitro Studies on Isolated Cellular Systems
In vitro studies utilizing isolated cellular systems provide valuable insights into the direct effects of Valperinol at the cellular level, particularly concerning neuronal function.
Effects on Neuronal Excitability in Model Organisms (e.g., Frog Neuromuscular Junction)
Investigations into the effects of this compound on the frog neuromuscular junction have demonstrated its influence on neuronal excitability. Studies have shown that this compound reduces the amplitude of both spontaneous and evoked endplate potentials in this model organism. wikipedia.org This suggests a potential impact on neurotransmitter release or the postsynaptic response at the neuromuscular synapse.
Activity in Cultured Cells and Cell Lines (e.g., Helix pomatia neurons)
Research using voltage-clamp techniques in neurons of Helix pomatia, a species of snail, has revealed a dose-dependent inhibitory effect of this compound on calcium inward current. wikipedia.org These neurons exhibit inward currents that are primarily carried by calcium ions. The observed inhibition indicates that this compound can directly modulate calcium channels in these cultured neuronal cells.
Pharmacological Profiling in Non-Mammalian In Vitro Models
Pharmacological profiling in non-mammalian in vitro models allows for the assessment of a compound's activity across different species and synaptic systems. Studies on this compound have included investigations at the GABA-ergic synapse of the crayfish stretch receptor. wikipedia.org In this preparation, this compound was found to reduce postsynaptic inhibition in a dose-dependent manner, with complete abolition observed at higher concentrations (10-3 mol/l). wikipedia.org Notably, this compound did not affect GABA-induced changes of postsynaptic membrane conductance, suggesting a presynaptic site of action in this model. wikipedia.org These findings, along with the observations in frog neuromuscular junction and Helix pomatia neurons, indicate a calcium-antagonistic action of this compound across different non-mammalian species, comparable to the known calcium channel blocker verapamil. wikipedia.org
The following table summarizes key in vitro findings:
| Model Organism / System | Observed Effect of this compound | Proposed Mechanism / Action |
| Crayfish stretch receptor (GABA-ergic synapse) | Dose-dependent reduction of postsynaptic inhibition (10-6-10-4 mol/l), complete abolition at 10-3 mol/l. No effect on GABA-induced postsynaptic membrane conductance. | Suggested presynaptic action. wikipedia.org |
| Frog neuromuscular junction | Reduced amplitude of spontaneous and evoked endplate potentials. | Implies an effect on neurotransmitter release or postsynaptic response. wikipedia.org |
| Helix pomatia neurons | Dose-dependent inhibition of calcium inward current (10-3-10-6 mol/l). | Calcium-antagonistic action. wikipedia.org |
Mechanistic Studies on Membrane Potential Dynamics
Mechanistic studies have explored the impact of this compound on membrane potential dynamics, particularly in the context of calcium channel modulation. The dose-dependent inhibition of calcium inward current observed in Helix pomatia neurons highlights a direct effect of this compound on the ion flow across the neuronal membrane. wikipedia.org This calcium-antagonistic property is a significant mechanism by which this compound influences neuronal activity and membrane potential. wikipedia.org The reduction in endplate potentials at the frog neuromuscular junction also points to an alteration in membrane potential dynamics, likely through affecting calcium influx required for neurotransmitter release. wikipedia.org
Exploration of Cellular Signaling Cascades Affected by this compound
Information specifically detailing the cellular signaling cascades affected by this compound was not identified in the consulted literature.
Structure Activity Relationship Sar and Analogue Development of Valperinol
Elucidation of Key Pharmacophores for Calcium Channel Modulation
Valperinol has been shown to exhibit calcium-antagonistic action nih.gov. Studies, including voltage-clamp investigations in neurons, have demonstrated a dose-dependent inhibition of calcium inward current by this compound nih.gov. This suggests that certain structural features within the this compound molecule, known as pharmacophores, are essential for its interaction with calcium channels and subsequent blocking effect. While the specific pharmacophores of this compound for calcium channel modulation are not explicitly detailed in the search results, research on other calcium channel blockers, such as dihydropyridines, highlights the importance of specific functional groups and their spatial arrangement for binding to distinct sites on calcium channels actascientific.comnih.gov. For instance, ester groups and aromatic rings in dihydropyridines are known to play roles in binding and activity actascientific.com. Given this compound's distinct polycyclic structure and the presence of functional groups like hydroxyl, methoxy (B1213986), and a piperidine (B6355638) ring, it is likely that a unique combination and orientation of these features constitute its key pharmacophores for calcium channel modulation. wikipedia.orgchemnet.comwikidata.orgnih.gov
Synthetic Modification Strategies to Enhance Target Selectivity
The development of analogues often involves synthetic modifications to the parent compound's structure to alter its interaction with biological targets, aiming for improved potency, efficacy, or selectivity. For calcium channel blockers, enhancing selectivity for specific types or subtypes of calcium channels is a significant goal in drug design. While specific synthetic modification strategies applied to this compound to enhance its target selectivity are not detailed in the provided information, general strategies in medicinal chemistry include modifying peripheral groups, altering the electronic properties of the molecule, or introducing conformational constraints. These modifications can influence the binding affinity and interaction profile with different channel subtypes. Research on other classes of calcium channel blockers demonstrates that subtle structural changes can lead to significant differences in selectivity and pharmacological profile actascientific.comnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity plos.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov. QSAR models use molecular descriptors, which are numerical representations of chemical structure and properties, to develop mathematical relationships that can predict the activity of new or untested compounds plos.orgresearchgate.net. This approach can guide the synthesis of new analogues by predicting their likely activity before they are synthesized and tested experimentally researchgate.netresearchgate.net. While the provided search results discuss QSAR modeling in the context of other compound classes and calcium channel blockers in general, there is no specific information detailing QSAR studies conducted on this compound or its derivatives. plos.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov Applying QSAR to a series of this compound analogues with varying structural features and known calcium channel modulating activities could potentially lead to a predictive model. Such a model could help identify which structural modifications are most likely to enhance or alter the activity, thereby facilitating the rational design of more potent or selective analogues. The process typically involves defining a dataset of compounds, calculating molecular descriptors, selecting relevant descriptors, building a statistical model (e.g., regression analysis), and validating the model's predictive power plos.orgresearchgate.netnih.gov.
Advanced Analytical Methodologies for Valperinol Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research
Spectroscopic methods are fundamental in determining the molecular structure of Valperinol and assessing its purity. These techniques probe the interaction of electromagnetic radiation with the molecule, providing unique fingerprints that can confirm identity and reveal structural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including the assignment of stereochemistry. leibniz-fmp.deyoutube.com For a complex molecule like this compound with multiple chiral centers, NMR can provide crucial information about the spatial arrangement of atoms. Techniques such as 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are employed. fortunejournals.com
Specific NMR parameters, such as chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) correlations, are particularly valuable for stereochemical assignments. organicchemistrydata.orgresearchgate.net For instance, characteristic chemical shift differences and coupling patterns can distinguish between diastereomers. organicchemistrydata.orgresearchgate.net NOE correlations provide information about the spatial proximity of nuclei, which is critical for confirming relative stereochemistry in rigid or semi-rigid ring systems like that found in this compound. leibniz-fmp.de The application of chiral derivatizing agents followed by NMR analysis can also be used to determine the absolute configuration of chiral centers. researchgate.net
Mass Spectrometry (MS) for Metabolite and Derivative Identification
Mass Spectrometry (MS) is a powerful technique for determining the mass-to-charge ratio (m/z) of molecules and their fragments, providing information about molecular weight and structural fragments. fortunejournals.com In this compound research, MS is crucial for confirming the molecular weight of the synthesized compound, identifying impurities, and, importantly, characterizing metabolites and derivatives that may form in biological systems or during synthesis/storage. github.ioijpras.comlcms.cz
Coupling MS with separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) allows for the analysis of complex mixtures. github.ioperlan.com.pl High-resolution MS (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of this compound and its related substances. ijpras.com Tandem MS (MS/MS or MSⁿ) experiments involve the fragmentation of selected ions, yielding characteristic fragment ions that provide structural information and aid in the identification of metabolites or degradation products. ijpras.comlcms.cz By comparing the fragmentation patterns of potential metabolites or derivatives to that of the parent this compound molecule, researchers can propose and confirm their structures. lcms.cz
Chromatographic Methods for Isolation and Quantification in Research Samples
Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or biological matrices, and for quantifying its amount in various samples. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique in pharmaceutical research for assessing the purity of a compound and monitoring chemical reactions. mtoz-biolabs.comamericanpharmaceuticalreview.com HPLC separates compounds based on their interactions with the stationary phase and elution by the mobile phase under high pressure. mtoz-biolabs.com
For this compound, HPLC can be used to separate the target compound from starting materials, intermediates, byproducts, and impurities. americanpharmaceuticalreview.com The purity of a this compound sample can be determined by integrating the area under the this compound peak in the chromatogram relative to the total area of all peaks. researchgate.netcreative-proteomics.com Different detection methods, such as UV-Vis detection or Mass Spectrometry (HPLC-MS), can be coupled with HPLC to enhance specificity and sensitivity. mtoz-biolabs.comcreative-proteomics.com Monitoring chemical reactions involving this compound by taking aliquots at different time points and analyzing them by HPLC allows researchers to track the consumption of reactants and the formation of products and byproducts, helping to optimize reaction conditions. americanpharmaceuticalreview.com The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition is critical for achieving adequate separation of this compound from closely related substances. creative-proteomics.comelementlabsolutions.com
Advanced Separation Techniques for Complex Mixtures
Beyond standard HPLC, advanced separation techniques are employed when dealing with complex mixtures containing this compound or its related compounds. These techniques offer enhanced resolution and selectivity. Examples include Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller stationary phase particles and higher pressures to achieve faster and more efficient separations compared to conventional HPLC. americanpharmaceuticalreview.com
Preparative chromatography, such as preparative HPLC, can be used to isolate larger quantities of this compound or its derivatives from complex synthesis mixtures for further characterization or biological testing. nih.gov Techniques like chiral chromatography are essential for separating and analyzing individual stereoisomers of this compound, which may have different biological activities. nih.gov Multidimensional chromatography can also be employed for highly complex samples, providing increased peak capacity and improved separation of co-eluting compounds.
Electrophysiological Techniques for Functional Characterization of Ion Channel Interactions
Electrophysiology is a technique used to measure the electrical properties of biological cells and tissues, particularly ion currents across cell membranes. nih.gov Given that this compound is identified as a calcium channel blocker, electrophysiological techniques are crucial for characterizing its functional interactions with ion channels. wikipedia.org
Patch-Clamp Techniques for Ion Current Measurement
Patch-clamp techniques are fundamental electrophysiological methods used to study the activity of ion channels in cell membranes. ncats.iocvpharmacology.com This technique allows researchers to measure the flow of ions through individual channels or across the entire cell membrane under controlled voltage or current conditions. ncats.iocvpharmacology.com Given this compound's classification as a calcium channel blocker, patch-clamp is a highly relevant technique for characterizing its mechanism of action.
Voltage-clamp, a mode of the patch-clamp technique, is particularly useful for studying voltage-gated ion channels, such as calcium channels. cvpharmacology.comcnrs.fr This method involves controlling the membrane potential of a cell and measuring the resulting ionic currents. cvpharmacology.comcnrs.fr Research using voltage-clamp investigations on neurons of Helix pomatia (snails) with predominantly calcium-carried inward currents has demonstrated a dose-dependent inhibition of this calcium inward current by this compound. ncats.io This finding provides direct evidence of this compound's ability to block calcium channels at the functional level in a biological system. ncats.io Concentrations of this compound ranging from 10-6 to 10-3 mol/l were shown to inhibit the calcium inward current. ncats.io
While specific detailed data tables from this Helix pomatia study were not available in the consulted sources, the reported dose-dependent inhibition highlights the utility of voltage-clamp in quantifying the potency of this compound's calcium channel blocking effect in a non-human neuronal model. ncats.io
X-ray Crystallography and Cryo-Electron Microscopy for Receptor-Ligand Complex Structure Determination
Understanding the precise molecular interaction between a compound like this compound and its calcium channel target at an atomic level can provide crucial insights into its binding site and mechanism. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structures of proteins and protein-ligand complexes. nanion.deimagingtools.au
X-ray crystallography involves obtaining well-ordered crystals of the protein target, either alone or in complex with the ligand (this compound in this case), and then diffracting X-rays through the crystal to obtain diffraction patterns that can be used to reconstruct the electron density map and thus the atomic structure. nanion.deimagingtools.aurcsb.org Cryo-EM, on the other hand, involves flash-freezing a sample of the protein-ligand complex and using electron beams to capture images from multiple angles. imagingtools.aupurdue.edu Computational processing of these images allows for the reconstruction of a 3D density map, from which an atomic model can be built. imagingtools.aumdpi.com
Both techniques have been successfully applied to the study of ion channels, including calcium channels, to reveal their structures and how they interact with modulating molecules. guidetopharmacology.orgresearchgate.net For instance, cryo-EM has been used to elucidate the three-dimensional architecture of certain voltage-gated calcium channels. guidetopharmacology.org
However, based on the available search results, there is no specific information detailing the successful determination of a co-crystal structure or a cryo-EM structure of this compound bound to a specific calcium channel target. While these techniques are applicable in principle to studying the interaction of calcium channel blockers with their targets, specific research findings for this compound in this regard were not found.
Development of Novel Analytical Methods for this compound and its Metabolites in Biological Matrices (excluding human clinical samples)
Analyzing the concentration of this compound and its potential metabolites in biological matrices is essential for understanding its distribution, metabolism, and elimination in research settings using non-human biological samples. Developing sensitive and specific analytical methods is crucial for such studies.
Commonly employed techniques for the analysis of small molecules and their metabolites in biological matrices include chromatography coupled with mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). numberanalytics.commdpi.comucibio.pt These methods offer high sensitivity and selectivity, enabling the detection and quantification of analytes in complex biological samples. numberanalytics.comnih.gov
Sample preparation is a critical step in the analysis of biological matrices to isolate the analytes of interest and remove interfering substances. numberanalytics.commdpi.com Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used for this purpose. numberanalytics.com Following sample preparation, chromatographic separation (e.g., using LC or GC) is used to separate this compound from its metabolites and other matrix components before detection by mass spectrometry. numberanalytics.comnih.gov Mass spectrometry provides structural information and allows for the quantification of the target compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov
While the principles of these analytical methods are well-established and routinely applied to study various compounds and their metabolites in non-human biological matrices (such as animal tissues, cell cultures, or biological fluids from non-human species), specific details on the development or application of novel analytical methods specifically for this compound and its metabolites in non-human matrices were not identified in the consulted literature. e3s-conferences.orgnih.govarxiv.org Research in this area would typically involve method validation to ensure accuracy, precision, sensitivity, and selectivity in the chosen biological matrix. e3s-conferences.org
Computational and in Silico Approaches in Valperinol Research
Molecular Docking Simulations of Valperinol with Calcium Channels
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are crucial for elucidating its binding mode within the active site of voltage-gated calcium channels (VGCCs).
Detailed research findings on analogous compounds, such as 4-diphenylmethoxy-1-methylpiperidine derivatives, have utilized molecular docking to characterize interactions with L-type calcium channels (e.g., CaV1.1). researchgate.netmdpi.com These studies typically involve preparing a high-resolution crystal structure of the calcium channel and then computationally placing the ligand (in this case, a this compound analog) into the putative binding pocket. The simulations calculate the binding energy for various poses, with the lowest energy conformation considered the most likely binding mode. mdpi.comproquest.com
Key interactions for piperidine-based calcium channel blockers often involve hydrophobic contacts and hydrogen bonds with specific amino acid residues within the channel's transmembrane domain. For instance, studies on diphenylmethoxypiperidine derivatives predicted that their piperidine (B6355638) moiety interacts with a hydrophobic pocket formed by residues such as PHE 218, LEU 217, and ILE 305 in the CaV1.1 structure. mdpi.com Similar simulations for this compound would aim to identify its specific interacting residues, providing a structural hypothesis for its mechanism of action as a calcium channel antagonist.
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Analog Compound A | -9.8 | PHE 218, LEU 217, ILE 305 | Hydrophobic |
| Analog Compound A | -9.8 | GLU 156 | Hydrogen Bond |
| Analog Compound B | -9.5 | LEU 1237, PHE 1234, ALA 1233 | Hydrophobic |
| Nifedipine (Reference) | -7.2 | TYR 1458, THR 1462 | Hydrogen Bond |
Molecular Dynamics Simulations to Understand Binding Kinetics and Conformational Changes
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are instrumental in understanding the stability of the docked pose, the conformational changes induced in the calcium channel upon this compound binding, and the kinetics of the binding and unbinding processes. nih.gov
De Novo Drug Design Approaches Based on this compound's Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, starting from a basic scaffold or a defined binding site. researchgate.net The piperidine core of this compound represents a versatile scaffold that can be used as a starting point for designing new, potentially more potent or selective calcium channel blockers.
Computational approaches in de novo design can be categorized as either ligand-based or structure-based. In a structure-based approach, algorithms would "grow" new molecules within the binding site of the calcium channel, adding functional groups piece by piece to optimize interactions with the target protein. plos.orgnih.gov The piperidine scaffold of this compound would be used as an anchor or starting fragment. The goal is to explore novel chemical space and generate compounds with unique intellectual property that retain or improve upon the activity of the parent molecule. The saturation of a scaffold like piperidine provides significant 3D shape diversity, which is a key advantage in exploring new interactions within a binding pocket. nih.govyork.ac.uk
Prediction of Off-Target Interactions through Computational Screening
A critical aspect of drug development is ensuring a compound's selectivity for its intended target to minimize side effects. Computational screening methods are employed to predict potential "off-target" interactions, where a drug molecule binds to unintended proteins. For this compound, this would involve screening its structure against a large database of known protein structures.
This process, often called reverse docking or target fishing, involves docking the this compound molecule into the binding sites of a wide array of proteins, including other receptors, ion channels, and enzymes. A high predicted binding affinity for a protein other than the intended calcium channel target would flag a potential off-target interaction, warranting further experimental investigation. frontiersin.org Such screens can help preemptively identify potential liabilities, such as interactions with hERG channels (associated with cardiotoxicity) or various cytochrome P450 enzymes (related to drug metabolism).
| Potential Off-Target | Target Class | Predicted Binding Affinity (kcal/mol) | Potential Implication |
|---|---|---|---|
| CACNA1C (Primary Target) | L-type Calcium Channel | -9.5 | Therapeutic Effect |
| KCNH2 (hERG) | Potassium Channel | -6.8 | Cardiotoxicity Risk |
| CYP3A4 | Enzyme (Metabolism) | -7.1 | Drug-Drug Interaction |
| ADRB2 | GPCR | -5.2 | Low-risk interaction |
Application of Machine Learning in Predicting this compound's Biological Activity and ADME Properties (excluding human in vivo ADME)
Machine learning (ML) and artificial intelligence (AI) are revolutionizing early-stage drug discovery by building predictive models from large datasets. iapchem.org These models can predict a compound's biological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties based solely on its chemical structure. iapchem.org
For this compound, quantitative structure-activity relationship (QSAR) models could be developed using ML algorithms like random forests or neural networks. nih.govacs.org These models would be trained on a dataset of known calcium channel blockers, learning the relationship between molecular descriptors (e.g., molecular weight, logP, electronic properties) and biological activity (e.g., IC₅₀). The trained model could then predict the potency of novel derivatives based on the this compound scaffold.
Similarly, ML models are widely used to predict in vitro ADME properties. youtube.com Based on the structure of this compound, these models can estimate properties such as aqueous solubility, plasma protein binding, and metabolic stability by predicting interactions with key metabolic enzymes (e.g., CYPs). researchgate.netnih.gov Early prediction of poor ADME properties allows for chemical modifications to be made to the lead compound before significant resources are invested. iapchem.org
Future Directions and Unanswered Questions in Valperinol Research
Investigation of Novel Ion Channel Subtypes Modulated by Valperinol
While this compound is known to act as a calcium channel blocker wikipedia.orgnucleos.com, the full spectrum of ion channel subtypes it may modulate remains an open question. Ion channels play critical roles in numerous physiological processes, and selective modulation of specific subtypes is key to understanding biological functions and developing targeted therapies. Future research could employ advanced electrophysiological techniques, high-throughput screening assays, and molecular modeling to comprehensively profile this compound's activity across a wider range of voltage-gated calcium channels (Cav), as well as explore potential interactions with other ion channel families, such as voltage-gated sodium channels (Nav) or transient receptor potential (TRP) channels, which are implicated in various physiological and pathophysiological states. wikidoc.orgnih.govcellphysiolbiochem.commdpi.comfrontiersin.orgteknokrat.ac.id Identifying novel interactions could uncover previously unrecognized biological effects of this compound and suggest new areas for its application in fundamental research.
Elucidation of the Complete Biosynthetic Pathway (if naturally occurring compound derivative)
Evidence suggests that this compound can be synthesized from didrovaltrate (B96299), a compound related to valtrate (B1682818) found in Valeriana species wikipedia.orggoogleapis.comgoogle.comgoogle.comgoogleapis.com. This connection points towards a potential natural product origin or derivation for this compound. However, the complete, step-by-step biosynthetic pathway from its natural precursor(s) to the final this compound molecule has not been fully elucidated. Future studies are needed to identify the specific enzymes, intermediates, and genetic machinery involved in this process. Understanding the complete biosynthetic route would not only provide valuable insights into natural product biosynthesis but could also pave the way for biotechnological production of this compound through metabolic engineering of suitable host organisms. researchgate.netwikitrans.net
Discovery of Natural Product Sources or Precursors for this compound
Given its relationship to didrovaltrate from Valeriana species, further exploration into natural sources of this compound or its direct precursors is warranted. wikipedia.orggoogleapis.comgoogle.comgoogle.comgoogleapis.com While Valeriana is a known source of related compounds, other plant species or even microorganisms could potentially produce this compound or novel precursors. Future research could involve extensive phytochemical screening of various natural sources using advanced analytical techniques to identify and isolate these compounds. Discovering new natural sources could offer alternative or more sustainable routes for obtaining this compound or related structural scaffolds for further research and development.
Development of Optically Active or Photoreactive Probes Based on this compound for Target Identification
The development of molecular probes is crucial for identifying and characterizing the specific biological targets of a compound. For this compound, creating optically active or photoreactive probes based on its structure represents a significant future direction. Optically active probes, often fluorescently labeled, can be used for visualization and tracking of the compound's distribution and binding sites in biological systems. Photoreactive probes, upon irradiation with light, can form covalent bonds with their targets, allowing for subsequent isolation and identification of the interacting proteins or other biomolecules. googleapis.comgoogle.comgoogle.comgoogleapis.comacs.orgopenscreen.cz Such tools would be invaluable for precisely mapping the binding sites of this compound on ion channels or other potential targets, providing deeper mechanistic understanding of its biological effects.
Design of Next-Generation Analogues with Improved Mechanistic Selectivity
The design and synthesis of analogues is a fundamental approach in medicinal chemistry to improve the properties of a lead compound. For this compound, a key future direction is the rational design of next-generation analogues with enhanced mechanistic selectivity. nih.govnih.gov This involves modifying the chemical structure of this compound to create compounds that interact more specifically with particular ion channel subtypes or other desired biological targets, while minimizing off-target effects. Structure-activity relationship (SAR) studies, guided by insights from ion channel profiling and target identification efforts (as described in 8.1 and 8.4), would be essential in this process. Analogues with improved selectivity could serve as more precise tools for biological research or as leads for the development of new therapeutic agents with reduced potential for unwanted side effects.
Exploration of this compound's Potential as a Tool Compound in Fundamental Biological Research
Tool compounds are valuable reagents used in fundamental biological and pharmacological studies to perturb specific biological pathways and gain insights into their function. acs.orgopenscreen.cz Given this compound's activity as a calcium channel blocker, there is potential to explore its utility as a tool compound in various areas of biological research where calcium signaling plays a critical role. This could include studies on neurotransmission, muscle physiology, cell signaling, and other calcium-dependent processes. Future research could focus on characterizing this compound's effects in various model systems and developing standardized protocols for its use as a probe to investigate the roles of specific calcium channels or calcium-dependent pathways in different biological contexts.
Advancements in Synthetic Methodologies for Sustainable Production of this compound and its Derivatives
The synthesis of complex molecules like this compound can sometimes involve multiple steps and the use of hazardous reagents. vnu.edu.vn With the growing emphasis on sustainable chemistry, a crucial future direction is the development of more efficient and environmentally friendly synthetic methodologies for the production of this compound and its derivatives. mdpi.comjchemrev.comnih.govpurkh.comthebioscan.com This could involve exploring green chemistry approaches such as using renewable feedstocks, developing catalytic processes, employing milder reaction conditions, and minimizing waste generation. purkh.comthebioscan.com Investigations into biocatalysis or chemoenzymatic synthesis could also offer more sustainable routes, potentially leveraging insights gained from the elucidation of the biosynthetic pathway (8.2). Advancements in synthetic methodologies would not only reduce the environmental footprint of this compound production but could also improve the economic viability and scalability of its synthesis for research and potential future applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
